molecular formula C21H19N3O2S B13806304 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)- CAS No. 62143-26-4

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B13806304
CAS No.: 62143-26-4
M. Wt: 377.5 g/mol
InChI Key: JBYNUUNOLLCWRY-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone: is a complex organic compound that belongs to the class of benzopyrones Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate phenyl-substituted carboxylic acid under acidic conditions.

    Coupling with Benzopyrone: The synthesized thiadiazole is then coupled with a benzopyrone derivative. This step often involves the use of a coupling agent such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC).

    Introduction of the Diethylamino Group: The final step involves the introduction of the diethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with diethylamine in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The benzopyrone core and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Saturated heterocyclic derivatives.

    Substitution: Various substituted benzopyrone and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to study enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiadiazole ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Diethylamino)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
  • 7-(Diethylamino)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone
  • 7-(Diethylamino)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-benzopyrone

Uniqueness

Compared to similar compounds, 7-(Diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzopyrone stands out due to the presence of the phenyl-substituted thiadiazole ring. This structural feature enhances its ability to participate in π-π stacking interactions, potentially increasing its binding affinity to biological targets. Additionally, the diethylamino group provides increased solubility and bioavailability, making it a more attractive candidate for drug development.

Properties

CAS No.

62143-26-4

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one

InChI

InChI=1S/C21H19N3O2S/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-23-22-19(27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

JBYNUUNOLLCWRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)C4=CC=CC=C4

Origin of Product

United States

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